N-(4-Aminobenzoyl)-L-glutamic acid

描述

N-(4-Aminobenzoyl)-L-glutamic acid: is an organic compound with the empirical formula C12H14N2O5 and a molecular weight of 266.25 g/mol . It is a derivative of folic acid and plays a significant role in various biochemical processes. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions:

Amidation Reaction: One of the common methods to synthesize N-(4-Aminobenzoyl)-L-glutamic acid involves the amidation of 4-aminobenzoic acid with L-glutamic acid.

One-Pot Synthesis: Another method involves a one-pot synthesis where protected amines (e.g., N-Alloc, N-Boc, and N-Cbz) are reacted with isocyanate intermediates generated in situ.

Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

化学反应分析

Reduction of Nitro Precursors

ABG is synthesized via reduction of N-(4-nitrobenzoyl)-L-glutamic acid , where the nitro group (-NO₂) is converted to an amine (-NH₂). This reaction employs:

- Catalyst : Pd/C (5–10% loading)

- Reducing Agent : Ammonium formate (3–5 eq.)

- Conditions : Methanol solvent, room temperature (20–25°C), 30–60 minutes.

| Reaction Step | Reagents/Conditions | Purity (%) | Yield (%) | Source |

|---|---|---|---|---|

| Reduction | Pd/C, NH₄HCO₂, MeOH | ≥99.9 | 93–96 |

This process achieves near-quantitative yields and high purity through optimized stoichiometry and catalytic efficiency .

Amide Bond Formation

ABG participates in nucleophilic substitution reactions via its amino group. For example:

- Conjugation with 1,3,5-triazine derivatives under microwave-assisted synthesis:

- Reactants : Chloro-substituted triazines

- Conditions : DMF, 80°C, 15–30 minutes.

| Triazine Derivative | Binding Affinity (kcal/mol) | Antimalarial IC₅₀ (µM) | Source |

|---|---|---|---|

| 4d16 | -537.96 (Pf-DHFR wild type) | 13.25 (3D7 strain) | |

| 4d38 | -618.22 (Pf-DHFR mutant) | 14.72 (Dd2 strain) |

These reactions produce hybrid molecules with enhanced antimalarial activity .

Derivatization with Oligosaccharides

ABG acts as a UV-active tag via reductive amination with oligosaccharides:

- Mechanism : Formation of a Schiff base followed by reduction (NaBH₃CN).

- Applications : Enhances detection sensitivity in capillary electrophoresis (CZE) .

| Oligosaccharide Type | Detection Limit (nM) | Analytical Method | Source |

|---|---|---|---|

| Isomaltooligosaccharides | 50 | CZE-UV |

This reaction exploits ABG’s aromatic amine for covalent linkage to reducing sugars .

Acid-Base Reactions

ABG exists in equilibrium between its protonated (acidic) and deprotonated (dianion) forms :

- pKa Values :

- Carboxylic acid groups: ~2.1 and ~4.3

- Aromatic amine: ~4.8

| Form | pH Range | Solubility (mg/mL) | Source |

|---|---|---|---|

| Dianion (C₁₂H₁₂N₂O₅²⁻) | >7 | 25 (water) | |

| Neutral | 2–4 | <1 (water) |

Ionization significantly impacts solubility and interaction with biomolecules .

Comparative Reactivity with Structural Analogs

ABG’s reactivity differs from related compounds due to its dual functional groups:

| Compound | Key Reactivity Differences | Biological Activity |

|---|---|---|

| 4-Aminobenzoic acid | Lacks glutamic acid; limited conjugation capacity | Dye/pharmaceutical precursor |

| N-(4-Nitrobenzoyl)-L-glutamic acid | Requires reduction for amine activation | Synthetic intermediate |

| Glutamic acid | No aromatic amine; weaker UV absorption | Neurotransmitter |

ABG’s hybrid structure enables multifunctional applications .

Catalytic Interactions

ABG interacts with enzymes in biochemical pathways:

科学研究应用

Pharmaceutical Development

N-(4-Aminobenzoyl)-L-glutamic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly significant in the development of drugs targeting neurological disorders and cancer therapies.

Case Study: Antimalarial Activity

A recent study explored the synthesis of this compound conjugated with 1,3,5-triazine derivatives as inhibitors for Plasmodium falciparum dihydrofolate reductase (Pf-DHFR). The in-silico and in-vitro evaluations revealed that certain derivatives exhibited potent antimalarial activity, outperforming standard treatments .

Bioconjugation

ABG is widely utilized in bioconjugation processes, where it acts as a linking agent for biomolecules. This application enhances the delivery and efficacy of therapeutic agents in targeted drug delivery systems.

Example: Targeted Drug Delivery

In bioconjugation, ABG can be coupled with various therapeutic molecules to improve their stability and bioavailability. This has implications in developing more effective cancer therapies where targeted delivery is crucial for minimizing side effects and maximizing therapeutic efficacy .

Analytical Chemistry

In analytical chemistry, this compound is employed as a derivatization agent for oligosaccharides and amino acids, enhancing their detection and quantification.

Data Table: Applications in Analytical Methods

Research in Cancer Therapy

The compound plays a pivotal role in cancer research by contributing to the development of targeted therapies that inhibit tumor growth.

Insight: Mechanism of Action

Studies indicate that derivatives of this compound can interfere with folate metabolism pathways, which are critical for cancer cell proliferation. This mechanism underlines its potential as an anticancer agent .

Food Industry Applications

Beyond pharmaceuticals, ABG finds applications in the food industry, particularly as a flavor enhancer and preservative.

Example: Food Quality Improvement

Research has demonstrated that ABG can be utilized to improve food quality by acting as a preservative that extends shelf life while maintaining flavor integrity .

作用机制

The mechanism of action of N-(4-Aminobenzoyl)-L-glutamic acid involves its role as a folate analog. It targets enzymes involved in folate metabolism, such as dihydrofolate reductase, and inhibits their activity. This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division . The compound’s ability to interfere with folate metabolism makes it a valuable tool in cancer research and treatment.

相似化合物的比较

4-Aminobenzoic Acid (PABA): A precursor in the synthesis of folic acid and has similar biochemical properties.

Folic Acid: A vitamin that plays a crucial role in DNA synthesis and repair.

Methotrexate: An antifolate drug used in cancer therapy that inhibits dihydrofolate reductase.

Uniqueness: N-(4-Aminobenzoyl)-L-glutamic acid is unique due to its specific structure, which allows it to act as a potent inhibitor of folate-dependent enzymes. Its ability to form stable complexes with these enzymes makes it a valuable compound in both research and therapeutic applications.

生物活性

N-(4-Aminobenzoyl)-L-glutamic acid (ABG) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimalarial drug development and as a derivatization agent in analytical chemistry. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

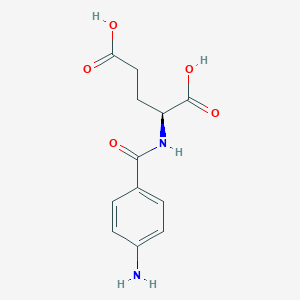

This compound is characterized by its unique structure, which combines an aminobenzoyl group with L-glutamic acid. The molecular formula is , and its structure can be visualized as follows:

This structural configuration allows ABG to interact with various biological targets, making it a candidate for drug design.

Recent studies have highlighted the role of this compound as a scaffold in the development of novel antimalarial agents targeting the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR). This enzyme is crucial for the folate synthesis pathway in malaria parasites, which is essential for their growth and replication.

Research Findings

- In Silico Studies : A study conducted by Adhikari et al. (2022) utilized molecular docking to evaluate a library of compounds derived from this compound. The results indicated that certain derivatives exhibited significant binding affinities to Pf-DHFR, with interactions involving key amino acids such as Asp54 and Phe116 .

- In Vitro Assays : The same study reported that selected compounds demonstrated potent antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. Notably, two compounds showed IC50 values of 13.25 μM and 14.72 μM, respectively, suggesting their potential as lead compounds for further development .

Table 1: Antimalarial Activity of Selected Compounds

| Compound ID | IC50 (μM) | Strain Type |

|---|---|---|

| Df3 | 13.25 | Chloroquine-sensitive (3D7) |

| Df28 | 14.72 | Chloroquine-resistant (Dd2) |

Derivatization Agent in Analytical Chemistry

This compound has also been explored as a derivatization agent for oligosaccharides in capillary zone electrophoresis (CZE). Its strong UV absorbance properties enhance the detection capabilities of oligosaccharides during analysis.

Case Study

A study published in 1997 demonstrated the effectiveness of ABG in coupling with oligosaccharides via reductive amination. This method allowed for improved separation and detection of isomaltooligosaccharides from dextran hydrolysates .

属性

IUPAC Name |

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADGMZDHLQLZRI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873641 | |

| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-30-1 | |

| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(p-Aminobenzoyl)glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-4-aminobenzoyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(P-AMINOBENZOYL)GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKY99A8HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of N-(4-Aminobenzoyl)-L-glutamic acid in current research?

A1: this compound is primarily studied for its applications in three main areas:

- Pharmaceutical Impurity Analysis: It is a known impurity in folic acid preparations and requires careful monitoring and quantification. [, ]

- Material Science: The compound acts as an effective building block for creating supramolecular gels, particularly in combination with other molecules like 2,2-bis(4-carboxyphenyl)hexafluoropropane or sebacic acid. These gels show promise for wastewater treatment due to their ability to adsorb dyes. [, ]

- Drug Discovery: Researchers are exploring its potential in developing novel antimalarial drugs. Studies have investigated its conjugation with 1,3,5-triazine derivatives to target the Pf-DHFR enzyme in Plasmodium falciparum. [, ]

Q2: How does the structure of this compound influence its ability to form gels?

A2: The structure plays a crucial role in self-assembly and gelation. [] investigated the impact of using different diacids alongside this compound. The presence of multiple carboxyl groups, as seen in citric acid, hindered gelation compared to sebacic acid, suggesting that a balance of hydrogen bonding and hydrophobic interactions is crucial for gel formation.

Q3: Can you describe the morphology of the nanostructures formed by this compound based gels?

A3: Microscopy studies (SEM and TEM) revealed that this compound, when combined with 2,2-bis(4-carboxyphenyl)hexafluoropropane in ethanol/water mixtures, self-assembles into various nanostructures. These include sheets, rods, bars, and belts, with the specific morphology influenced by the ethanol/water ratio. []

Q4: What analytical techniques are commonly employed to characterize this compound?

A4: Several techniques are used:

- Chromatographic methods: HPLC, both in analytical and preparative modes, is crucial for separation and purification. Thin-layer chromatography (TLC) coupled with densitometry is also utilized for impurity analysis. [, , , ]

- Spectroscopy: FTIR helps identify functional groups and intermolecular interactions within the gels. []

- Mass Spectrometry (LC-MS): Essential for confirming the identity and quantifying impurities. []

- Nuclear Magnetic Resonance (NMR): Used for structural confirmation and purity assessment. []

Q5: Have there been studies on removing this compound from the environment?

A5: While research on the environmental impact of this compound is limited, one study [] investigated the degradation of methotrexate, a compound structurally related to folic acid, using a non-thermal pencil plasma jet. This suggests potential pathways for the degradation of similar compounds in wastewater treatment.

Q6: Are there any known computational studies on this compound?

A6: Yes, molecular docking studies have been conducted on this compound conjugated with 1,3,5-triazine derivatives to assess their potential as Pf-DHFR inhibitors. [, ] These studies provide insights into the binding interactions of these compounds with the target enzyme.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。